molecular formula C12H26O2S3 B4289934 2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE

2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE

Cat. No.: B4289934
M. Wt: 298.5 g/mol
InChI Key: COGBPCMZEIFALX-UHFFFAOYSA-N
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Description

2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane): is an organic compound characterized by its unique structure, which includes a sulfonyl group and multiple thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) typically involves the reaction of 2-methylpropane with sulfonyl chloride and ethane-2,1-dithiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkages .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s thioether linkages are of interest in the development of biologically active molecules. It can be used in the design of enzyme inhibitors or as a scaffold for drug development .

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) exerts its effects involves the interaction of its sulfonyl and thioether groups with molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkages can undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) is unique due to the presence of both sulfonyl and thioether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

2-[2-(2-tert-butylsulfanylethylsulfonyl)ethylsulfanyl]-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S3/c1-11(2,3)15-7-9-17(13,14)10-8-16-12(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGBPCMZEIFALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCS(=O)(=O)CCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Reactant of Route 2
Reactant of Route 2
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Reactant of Route 3
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Reactant of Route 4
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Reactant of Route 5
Reactant of Route 5
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Reactant of Route 6
2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE

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